4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Description
4-Allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by an allyl group at the N4 position, a (2,5-dimethylphenoxy)methyl substituent at C5, and a thiol (-SH) group at C2. This compound belongs to the 1,2,4-triazole class, known for diverse pharmacological activities, including antioxidant, antimicrobial, and anticancer properties . Its molecular formula is C₁₄H₁₇N₃OS, with a molecular weight of 275.37 g/mol .
Properties
IUPAC Name |
3-[(2,5-dimethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-4-7-17-13(15-16-14(17)19)9-18-12-8-10(2)5-6-11(12)3/h4-6,8H,1,7,9H2,2-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWUMHLFMGHBCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=NNC(=S)N2CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390351 | |
| Record name | 5-[(2,5-Dimethylphenoxy)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590354-68-0 | |
| Record name | 5-[(2,5-Dimethylphenoxy)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Triazole Ring Formation via Cyclization of Thiosemicarbazides
The core 1,2,4-triazole-3-thiol scaffold is typically synthesized through cyclization reactions of thiosemicarbazide precursors. A widely adopted method involves the base-mediated cyclization of 1-(2,5-dimethylphenoxymethyl)thiosemicarbazide derivatives. For example, refluxing ethyl 2-(2,5-dimethylphenoxy)acetate with hydrazine hydrate yields the corresponding hydrazide, which subsequently reacts with alkyl/aryl isothiocyanates to form thiosemicarbazides. Cyclization under alkaline conditions (e.g., 2N NaOH, ethanol, 80°C, 6–8 hours) generates the triazolethione ring system with reported yields of 75–88%.
Key variables affecting cyclization efficiency :
- Base concentration : Optimal NaOH concentration ranges from 1.5–2.5M to prevent side reactions like over-alkylation.
- Solvent polarity : Ethanol/water mixtures (3:1 v/v) improve reaction homogeneity compared to pure DMSO or DMF.
- Temperature control : Maintaining reflux temperatures below 85°C minimizes decomposition of the methoxyphenoxy methyl group.
Etherification for 2,5-Dimethylphenoxymethyl Side Chain
The 2,5-dimethylphenoxymethyl group is introduced via Williamson ether synthesis:
Procedure :
- Substrate activation : 5-(chloromethyl)-4-allyl-4H-1,2,4-triazole-3-thiol is prepared using SOCl₂ in dichloromethane.
- Nucleophilic displacement : Reaction with 2,5-dimethylphenol (1.3 eq.) in acetone containing K₂CO₃ (2.5 eq.) at 60°C for 8 hours.
Critical parameters :
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Phenol equivalents | 1.3–1.5 | Maximizes conversion |
| Reaction time | 7–9 hours | Prevents retro-etherification |
| Base strength | K₂CO₃ > Na₂CO₃ | Enhances phenoxide nucleophilicity |
One-Pot Synthesis Strategies
Recent advances enable sequential triazole formation and functionalization in a single reactor:
Integrated protocol :
- Cyclocondensation of thiosemicarbazide with 2,5-dimethylphenoxyacetyl chloride
- In situ N-alkylation using allyl bromide
- Simultaneous deprotection and cyclization
This approach reduces purification steps and improves overall yields to 81–84% when using DMF as solvent and Cs₂CO₃ as base.
Advantages :
Catalytic Methods for Enhanced Efficiency
Palladium-mediated cross-coupling has been adapted for triazole functionalization:
Pd/Cu-catalyzed allylation :
- Catalyst system: Pd(OAc)₂ (5 mol%), CuI (10 mol%)
- Ligand: Xantphos (8 mol%)
- Solvent: Toluene/Et₃N (4:1)
- Yield: 89% with 98% regioselectivity
Mechanistic features :
- Oxidative addition of allyl bromide to Pd(0)
- Transmetallation with triazolethione copper complex
- Reductive elimination yielding N-allylated product
Analytical Characterization Protocols
Spectroscopic benchmarks :
| Technique | Key Signatures | Reference |
|---|---|---|
| ¹H NMR | δ 5.8–6.1 ppm (allyl CH₂=CH–) | |
| δ 3.7 ppm (OCH₃, absent in target compound) | ||
| ¹³C NMR | 165.2 ppm (C=S) | |
| IR | 2550 cm⁻¹ (S–H stretch) | |
| HRMS | m/z 275.1092 [M+H]⁺ |
Chromatographic validation :
- HPLC purity >98% (C18 column, MeOH/H₂O 70:30, 1.0 mL/min)
- TLC monitoring (Silica GF₂₅₄, ethyl acetate/hexane 1:1, Rf = 0.42)
Yield Optimization and Scale-Up Considerations
Industrial-scale production requires addressing:
| Challenge | Solution | Outcome |
|---|---|---|
| Allyl bromide volatility | Slow addition via syringe pump | 12% yield improvement |
| Phenolic byproduct removal | Acid-base extraction (pH 5.5 buffer) | Purity >99.5% |
| Exothermic side reactions | Jacketed reactor with ΔT control | Batch consistency ±2% |
Pilot plant data (50 kg scale) show 72% overall yield with 99% purity using continuous flow chemistry modules.
Green Chemistry Alternatives
Recent developments focus on sustainable synthesis:
Aqueous micellar catalysis :
Mechanochemical synthesis :
- Ball milling (400 rpm, 2 hours)
- Stoichiometric reagents
- 82% yield, zero solvent waste
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydrotriazole.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Agricultural Chemistry
4-Allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has been studied for its fungicidal properties. It exhibits effective activity against various plant pathogens. A notable study demonstrated its efficacy in controlling fungal diseases in crops, leading to improved yields and reduced reliance on traditional fungicides.
Case Study: Efficacy Against Fungal Pathogens
In a controlled trial, the compound was applied to crops affected by Fusarium and Botrytis species. Results indicated a reduction in disease incidence by up to 70%, showcasing its potential as an eco-friendly alternative to synthetic fungicides .
Pharmaceutical Research
The compound's thiol group contributes to its potential as a pharmacological agent. Research has indicated that it may possess anti-inflammatory and antioxidant properties, making it a candidate for developing treatments for conditions like arthritis and cardiovascular diseases.
Case Study: Anti-inflammatory Activity
A study published in a peer-reviewed journal assessed the anti-inflammatory effects of the compound in vitro. The results showed significant inhibition of pro-inflammatory cytokines in human cell lines, suggesting its potential therapeutic applications .
Material Science
In material science, this compound has been explored for its role as a stabilizing agent in polymer formulations. Its incorporation enhances thermal stability and mechanical properties of polymers used in various applications.
Case Study: Polymer Stability Enhancement
Research demonstrated that adding this compound to polyvinyl chloride (PVC) formulations improved thermal stability by 30%, extending the material's lifespan under high-temperature conditions .
Mechanism of Action
The mechanism of action of 4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This compound may also interact with cellular pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazole-thiol derivatives vary significantly in bioactivity based on substituents. Key structural analogues include:
Key Observations :
- Electron-donating groups (e.g., methyl, allyl) enhance antioxidant activity by stabilizing radical intermediates, whereas electron-withdrawing groups (e.g., nitro) reduce it .
- Phenoxy vs.
Physicochemical Comparison :
| Property | Target Compound | 4-Allyl-5-(2-ethoxyphenyl)-... | 5-[(4-tert-Butylphenoxy)methyl]-4-phenyl-... |
|---|---|---|---|
| Molecular Weight (g/mol) | 275.37 | 275.37 | 341.47 |
| Solubility | Low in H₂O | Moderate in ethanol | Insoluble in H₂O |
| Storage Conditions | 2–8°C, dry | Room temperature | Sealed, desiccated |
| Melting Point | Not reported | 160–162°C | 178–180°C |
Antioxidant Activity
- The target compound’s thiol (-SH) and allyl groups synergistically donate electrons, as seen in DPPH• and ABTS•+ assays. Comparable to 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (IC₅₀ = 12 µM), but outperforms nitro-substituted analogues (IC₅₀ > 50 µM) .
- Pyrazole-containing derivatives (e.g., 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol) show moderate activity (IC₅₀ = 45 µM), highlighting the importance of heterocyclic appendages .
Antimicrobial and Anticancer Activity
- Methyl disulfide derivatives (e.g., 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol) exhibit potent antibacterial activity (MIC = 2 µg/mL against S. aureus), but the target compound’s allyl group may reduce efficacy due to steric effects .
- In EGFR-targeted anticancer studies, furfuryl derivatives of similar triazoles (e.g., 4-allyl-5-[2-(4-alkoxyphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol) disrupt cancer cell detachment but show low kinase inhibition, suggesting a unique allosteric mechanism .
CNS Activity
- 4-([5-Amino-1,3,4-thiadiazol-2-yl)methyl)-5-substituted phenyl-4H-1,2,4-triazol-3-thiols demonstrate anticonvulsant activity (ED₅₀ = 30 mg/kg), while the target compound’s dimethylphenoxy group may enhance blood-brain barrier penetration .
Commercial and Research Availability
- The target compound is less commercially available compared to analogues like 4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (sc-289690, $60/100 mg) .
- Structural variants with chloro (e.g., 4-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol) are listed in specialty catalogs but are often discontinued due to low demand .
Biological Activity
4-Allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (CAS Number: 590354-68-0) is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article focuses on the biological activity of this specific triazole derivative, highlighting its antimicrobial, antioxidant, and potential anticancer properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure is characterized by the presence of a thiol group and an allyl substituent. This unique structure contributes to its biological activity and interaction with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The antimicrobial activity of this compound was evaluated against several bacterial strains and fungi using the disc diffusion method.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 6.8 |
| Bacillus subtilis | 7.1 |
| Escherichia coli | 7.5 |
| Candida albicans | 3.9 |
| Aspergillus niger | 3.1 |
The results indicate that the compound exhibits good antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it showed the highest efficacy against E. coli, making it a candidate for further development as an antimicrobial agent .
Antioxidant Activity
The antioxidant potential of triazole derivatives has been explored using various assays such as DPPH and ABTS. The compound's ability to scavenge free radicals is significant for its therapeutic applications in oxidative stress-related diseases.
In comparative studies, compounds similar to this compound demonstrated IC50 values in the micromolar range, indicating potent antioxidant activity comparable to established antioxidants like ascorbic acid .
Anticancer Activity
Emerging evidence suggests that triazole derivatives possess anticancer properties. For instance, in vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines.
Table 2: Anticancer Activity of Related Triazole Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 (Colon) | 6.2 |
| Compound B | T47D (Breast) | 27.3 |
While specific data on the anticancer effects of this compound is limited, the structural similarities with other active triazoles suggest potential efficacy against cancer cells .
The biological activities of triazole derivatives are often attributed to their ability to interact with specific enzymes and receptors in microbial and cancer cells. Molecular docking studies have indicated that these compounds can bind effectively to targets involved in cell proliferation and metabolism.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol?
- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide intermediates under reflux conditions. For example, hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) are reacted with carbon disulfide in DMSO, followed by cyclization and purification via recrystallization (water-ethanol mixtures) to yield triazole-thiol derivatives . Allylation and phenoxy-methylation steps may require optimized alkylation conditions, such as using sodium hydroxide in aqueous media for S-alkylation .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- Methodological Answer :
- ¹H-NMR : To confirm allyl and dimethylphenoxy substituent integration (e.g., allyl protons at δ 5.0–5.8 ppm, aromatic protons at δ 6.8–7.2 ppm) .
- LC-MS : For molecular ion ([M+H]+) and fragmentation pattern validation .
- Elemental Analysis : To verify purity and stoichiometry (C, H, N, S percentages) .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (common solvent for biological assays) and aqueous buffers (pH 1.2–7.4) using UV-Vis spectrophotometry .
- Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and oxidative (H₂O₂) conditions, monitored via HPLC .
Advanced Research Questions
Q. What strategies optimize reaction yields for S-alkylated triazole-thiol derivatives?
- Methodological Answer :
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilic substitution rates for allyl and phenoxy-methyl groups .
- Temperature Control : Reflux at 80–100°C for 12–18 hours balances yield and side-product minimization .
Q. How can molecular docking and ADME analysis guide biological activity predictions?
- Methodological Answer :
- Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., fungal CYP51 or bacterial dihydrofolate reductase). Focus on hydrogen bonding (triazole-thiol group) and hydrophobic contacts (allyl/dimethylphenoxy groups) .
- ADME : Predict pharmacokinetics via SwissADME, noting logP values (>3 may indicate membrane permeability) and PAINS filters to exclude promiscuous binders .
Q. How do structural modifications (e.g., allyl vs. phenyl groups) impact antimicrobial activity?
- Methodological Answer :
- SAR Studies : Compare MIC values against Candida albicans or Staphylococcus aureus for analogs with varying substituents. For example:
- Allyl Group : Enhances lipophilicity and membrane penetration .
- Dimethylphenoxy : Electron-donating groups may improve target binding (e.g., fungal lanosterol demethylase) .
- Data Validation : Use time-kill assays to confirm static vs. cidal effects .
Q. How can contradictory biological activity data be resolved?
- Methodological Answer :
- Cross-Assay Validation : Compare results from disk diffusion (qualitative) and microdilution (quantitative) methods .
- Structural Analysis : Investigate tautomerism (e.g., thione-thiol equilibrium) via IR spectroscopy (S-H stretch at ~2500 cm⁻¹) and adjust assay pH to stabilize active forms .
Key Research Gaps and Recommendations
- Mechanistic Studies : Use CRISPR-Cas9 gene editing in model fungi to identify resistance mutations and validate target engagement .
- In Vivo Toxicity : Conduct acute toxicity assays in rodents (LD₅₀) and hepatotoxicity screening via ALT/AST biomarkers .
- Crystallography : Solve X-ray structures of the compound bound to fungal CYP51 to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
